(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
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Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone and its analogs have been explored for various scientific applications, prominently in antimicrobial and anticancer research. A study synthesized a series of related compounds, demonstrating that those containing a methoxy group exhibited high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).
Cytotoxicity and Synthetic Approaches
Another research effort focused on the convergent synthesis of trifluoromethyl-substituted derivatives, revealing that certain compounds exhibited significant cytotoxicity against human leukocytes at high concentrations. This study highlights the potential for developing novel chemotherapeutic agents based on this chemical scaffold (H. Bonacorso et al., 2016).
Structural Analysis and Reactivity
The structural characteristics and reactivity of isomorphous methyl- and chloro-substituted heterocyclic analogs have also been documented. These compounds, including ones similar to the queried chemical, follow the chlorine-methyl exchange rule, offering insights into their structural dynamics and potential chemical reactivity (V. Rajni Swamy et al., 2013).
Anticancer Evaluation
Further studies have prepared and evaluated derivatives for anticancer properties. One such study synthesized and tested various nucleophile reactions for their anticancer efficacy, indicating a broader research interest in leveraging such chemical frameworks for developing new cancer treatments (R. S. Gouhar & Eman M. Raafat, 2015).
Molecular Interaction Studies
Research into the molecular interactions of related compounds with biological receptors, such as the CB1 cannabinoid receptor, provides essential insights into the design of receptor-specific drugs. Studies exploring the antagonist behavior of certain compounds offer a foundation for developing targeted therapies in areas like pain management (J. Shim et al., 2002).
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-24-12-16(19(23-24)27-2)20(26)25-9-7-14(8-10-25)13-28-18-11-15-5-3-4-6-17(15)21-22-18/h11-12,14H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNPQZZTKRGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.